molecular formula C14H22N4O3S B12036643 7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12036643
M. Wt: 326.42 g/mol
InChI Key: USGFPCLMRHCKIJ-UHFFFAOYSA-N
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Description

7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C15H25N5O3S. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a hexyl halide, followed by the introduction of the thioether group through a nucleophilic substitution reaction with 2-hydroxyethylthiol. The reaction conditions often require the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. Additionally, it may interact with enzymes involved in metabolic pathways, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hexyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-Hexyl-8-((2-hydroxyethyl)piperazin-1-yl)methyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 7-Hexyl-8-((2-hydroxyethyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with biological targets.

Properties

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

7-hexyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C14H22N4O3S/c1-3-4-5-6-7-18-10-11(15-14(18)22-9-8-19)17(2)13(21)16-12(10)20/h19H,3-9H2,1-2H3,(H,16,20,21)

InChI Key

USGFPCLMRHCKIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C

Origin of Product

United States

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